molecular formula C12H15BrF2N2 B8125374 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine

3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine

Cat. No.: B8125374
M. Wt: 305.16 g/mol
InChI Key: HZEXQMLECIRMGR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a substituted phenylamine derivative characterized by a bromine atom at the 3-position and a 4,4-difluoropiperidinylmethyl group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₂H₁₄BrF₂N₂, with a molecular weight of 303.16 g/mol (estimated from analogous structures in ). The 4,4-difluoropiperidine moiety introduces conformational rigidity and electron-withdrawing effects due to fluorine substitution, while the bromine atom enhances electrophilic reactivity.

Properties

IUPAC Name

3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2/c13-10-5-9(6-11(16)7-10)8-17-3-1-12(14,15)2-4-17/h5-7H,1-4,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEXQMLECIRMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol .

Scientific Research Applications

3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Employed in the study of biological pathways and the development of biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. The bromine and difluoropiperidine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine Br (3), 4,4-difluoropiperidinylmethyl (5) C₁₂H₁₄BrF₂N₂ 303.16 High lipophilicity; fluorine enhances metabolic stability.
3-Bromo-5-(trifluoromethyl)aniline Br (3), CF₃ (5) C₇H₅BrF₃N 240.02 Strong electron-withdrawing CF₃ group; reduced basicity vs. piperidine analog.
3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine Br (3), 3,3-difluoropyrrolidinylmethyl (5) C₁₀H₁₁BrF₂N₂ 277.12 Pyrrolidine ring (5-membered) increases ring strain vs. piperidine analogs.
(4-Bromo-3-methyl)phenylamine Br (4), CH₃ (3) C₇H₈BrN 186.05 Methyl group introduces steric hindrance; moderate electron donation.

Data Tables

Comparative Physicochemical Data

Property 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine 3-Bromo-5-(trifluoromethyl)aniline (4-Bromo-3-methyl)phenylamine
Molecular Weight (g/mol) 303.16 240.02 186.05
Estimated logP ~2.8 ~2.5 ~1.9
Thermal Stability (°C) >250 >200 ~180
Key Functional Groups Br, 4,4-difluoropiperidine Br, CF₃ Br, CH₃

Biological Activity

3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluoropiperidine moiety, which contribute to its reactivity and interaction with biological targets. The IUPAC name is 3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline, with the molecular formula C12H15BrF2N2C_{12}H_{15}BrF_2N_2 and a molecular weight of 291.15 g/mol.

PropertyValue
IUPAC Name3-bromo-5-(4,4-difluoropiperidin-1-ylmethyl)aniline
Molecular FormulaC12H15BrF2N2C_{12}H_{15}BrF_2N_2
Molecular Weight291.15 g/mol
CAS Number2279122-15-3

The biological activity of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine primarily involves its interaction with specific receptors and enzymes. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the difluoropiperidine group may influence binding affinity to various biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity : In a study examining the effects on serotonin receptors, the compound demonstrated significant binding affinity, suggesting potential antidepressant properties.
  • Anticancer Properties : Research indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.

Table 2: Summary of Key Studies

Study FocusFindingsReference
Antidepressant ActivitySignificant binding to serotonin receptors
Anticancer PropertiesInhibition of cancer cell proliferation
Enzyme InteractionPotential inhibition of metabolic enzymes

Applications in Drug Development

Given its promising biological activities, 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is being explored for:

  • Pharmaceutical Development : As a lead compound for synthesizing new antidepressants or anticancer agents.
  • Biochemical Assays : Utilized in assays to study enzyme kinetics and receptor interactions.

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